Cas no 920466-96-2 (N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide)

N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide structure
920466-96-2 structure
Product Name:N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide
CAS No:920466-96-2
MF:C16H16FN5O4S
MW:393.392745018005
CID:6221750
PubChem ID:18565852
Update Time:2025-10-20

N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide
    • N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide
    • AKOS024625912
    • N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide
    • N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
    • 920466-96-2
    • F2071-0181
    • Inchi: 1S/C16H16FN5O4S/c1-25-13-6-7-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-4-11(17)8-12/h3-9,18H,10H2,1-2H3
    • InChI Key: FUKJYVKVHFSIDM-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)OC)(NCC1=NN=NN1C1C=CC=C(C=1)F)(=O)=O

Computed Properties

  • Exact Mass: 393.09070334g/mol
  • Monoisotopic Mass: 393.09070334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 117Ų

N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide

Comprehensive Analysis of N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide (CAS 920466-96-2)

The compound N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide (CAS 920466-96-2) is a sulfonamide derivative with a unique structural framework combining a fluorophenyl-tetrazole moiety and a dimethoxybenzene group. This molecular architecture has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in targeted drug design and enzyme inhibition. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.

In recent years, the demand for fluorinated compounds like CAS 920466-96-2 has surged, driven by their enhanced metabolic stability and bioavailability. The inclusion of a 3-fluorophenyl group in this molecule aligns with current trends in precision medicine, where fluorine atoms are strategically incorporated to optimize drug performance. Additionally, the tetrazole ring is a well-known bioisostere for carboxylic acids, making this compound a valuable candidate for prodrug development and bioconjugation strategies.

From a synthetic chemistry perspective, N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide exemplifies the convergence of heterocyclic chemistry and sulfonamide-based scaffolds. Its multi-step synthesis often involves Pd-catalyzed cross-coupling and click chemistry techniques, which are frequently searched topics in academic and industrial forums. The compound’s solubility and crystallinity properties are also under investigation, as these factors critically influence its formulation in drug delivery systems.

The pharmacological potential of CAS 920466-96-2 extends to its interaction with biological targets such as kinases and G-protein-coupled receptors (GPCRs). Preliminary studies suggest its role as a selective inhibitor, though further in vitro and in vivo validation is required. This aligns with growing public interest in personalized therapeutics and AI-driven drug discovery, where computational models predict compound efficacy before lab testing.

Environmental and green chemistry considerations are also relevant for 920466-96-2. Researchers are exploring solvent-free synthesis methods to reduce waste, responding to global demands for sustainable chemical processes. Such innovations are often highlighted in ESG (Environmental, Social, and Governance) reports, linking scientific progress to corporate responsibility.

In summary, N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide represents a multifaceted compound with implications across medicinal chemistry, materials science, and biotechnology. Its CAS 920466-96-2 identifier serves as a gateway for researchers navigating chemical databases and patent literature, while its structural features continue to inspire cutting-edge applications.

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